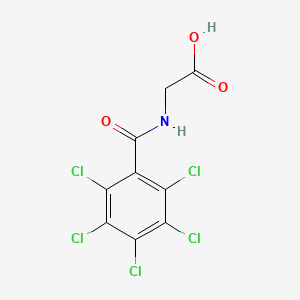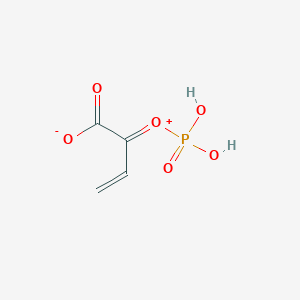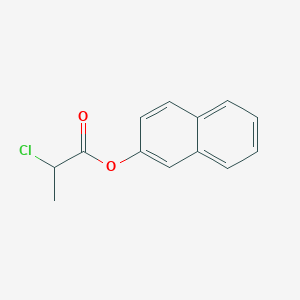
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is a synthetic organic compound characterized by the presence of a pentachlorobenzoyl group attached to a glycine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine typically involves the acylation of glycine with 2,3,4,5,6-pentachlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines in the presence of a base
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzoyl derivatives
Applications De Recherche Scientifique
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2,3,4,5,6-Pentachlorobenzoyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentachlorobenzoyl group can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity. The glycine moiety may facilitate binding to specific sites, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3,4,5,6-Pentafluorobenzoyl)glycine
- N-(2,3,4,5,6-Pentabromobenzoyl)glycine
- N-(2,3,4,5,6-Pentaiodobenzoyl)glycine
Uniqueness
N-(2,3,4,5,6-Pentachlorobenzoyl)glycine is unique due to the presence of chlorine atoms, which impart specific chemical properties such as increased hydrophobicity and reactivity. This makes it distinct from its fluorinated, brominated, or iodinated counterparts, which may have different reactivity profiles and applications.
Propriétés
| 106288-26-0 | |
Formule moléculaire |
C9H4Cl5NO3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-[(2,3,4,5,6-pentachlorobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H4Cl5NO3/c10-4-3(9(18)15-1-2(16)17)5(11)7(13)8(14)6(4)12/h1H2,(H,15,18)(H,16,17) |
Clé InChI |
MKRHCRLADMHEIQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/no-structure.png)



![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)



